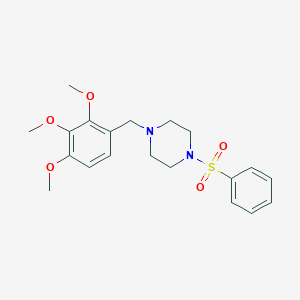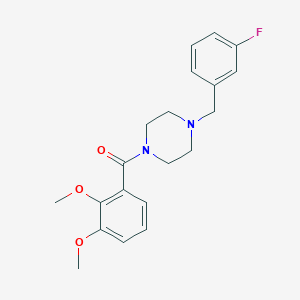
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolones. It is a potent inhibitor of the enzyme, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. This compound has been extensively studied for its potential therapeutic applications in metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of 11β-HSD1, which reduces the conversion of cortisone to cortisol in the liver and adipose tissue. This leads to a decrease in the levels of active cortisol in the body, which has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which leads to a decrease in the levels of active cortisol in the body. This has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent inhibitory activity against 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in the development of metabolic disorders. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in metabolic disorders are still being explored. Future research in this area could focus on the development of more potent and selective inhibitors of 11β-HSD1, as well as the investigation of the long-term safety and efficacy of this compound in clinical trials. Additionally, the potential use of this compound in the treatment of other diseases, such as depression and anxiety, could also be explored.
Synthesemethoden
The synthesis of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3-fluoroaniline with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)-3-fluoroaniline. The subsequent reaction of this intermediate with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid produces the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which plays a crucial role in the regulation of cortisol levels in the body. Elevated cortisol levels have been associated with the development of metabolic disorders, such as type 2 diabetes and obesity.
Eigenschaften
Molekularformel |
C19H15ClFNO4 |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15ClFNO4/c20-13-6-4-11(5-7-13)17(24)15-16(12-2-1-3-14(21)10-12)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChI-Schlüssel |
WFGQAUIDSWTCAO-ICFOKQHNSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)


![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
